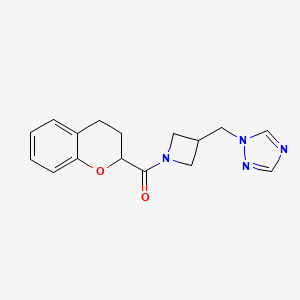

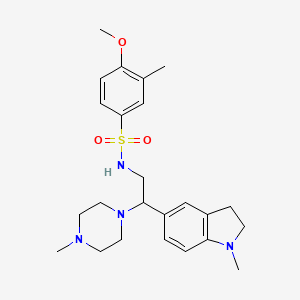

3-(4-fluorophenoxy)-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(4-fluorophenoxy)-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)benzamide is a chemical compound used in scientific research. It is a selective antagonist of the dopamine D3 receptor and has potential therapeutic applications in the treatment of addiction, schizophrenia, and other psychiatric disorders.

Applications De Recherche Scientifique

Metabolism and Disposition

Compounds structurally related to "3-(4-fluorophenoxy)-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)benzamide" have been extensively studied for their metabolism and disposition in humans. For instance, SB-649868, an orexin 1 and 2 receptor antagonist, shows that elimination occurs principally via feces, with only a minor percentage excreted through urine. The compound is extensively metabolized, primarily via oxidation of the benzofuran ring, highlighting the complex metabolic pathways involved in the disposition of such compounds (Renzulli et al., 2011).

Antimicrobial Activity

The antimicrobial potential of substituted 2-aminobenzothiazoles derivatives has been explored, revealing significant activity against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA). This research underscores the chemical's potential in designing new antimicrobial agents, particularly in combating drug-resistant bacterial infections (Anuse et al., 2019).

Antioxidant Properties

Investigations into the antioxidant properties of compounds similar to "3-(4-fluorophenoxy)-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)benzamide" demonstrate their potential in inhibiting lipid peroxidation, a process linked to various diseases. These studies suggest the role of the naphthylaminopiperidine moiety in exerting antioxidant effects, offering insights into the development of new therapeutic agents with antioxidant capabilities (Domány et al., 1996).

Fluorescent Sensing

Benzimidazole and benzothiazole conjugated Schiff bases have been synthesized and evaluated as fluorescent sensors for metal ions such as Al3+ and Zn2+. These compounds exhibit significant sensitivity and selectivity, suggesting their utility in developing new fluorescent chemosensors for detecting metal ions in various environmental and biological contexts (Suman et al., 2019).

Radiosynthesis for Imaging

The development of radioiodinated ligands for serotonin-5HT2-receptors, which are structurally related to the compound , showcases the application of these chemicals in creating tracers for γ-emission tomography. This research highlights the compound's role in advancing neuroimaging techniques, particularly for studying receptor distribution and function in the brain (Mertens et al., 1994).

Propriétés

IUPAC Name |

3-(4-fluorophenoxy)-N-[[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22FN3O2S/c23-18-6-8-19(9-7-18)28-20-5-1-4-17(13-20)21(27)25-14-16-3-2-11-26(15-16)22-24-10-12-29-22/h1,4-10,12-13,16H,2-3,11,14-15H2,(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYFUABNSSUXSDA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C2=NC=CS2)CNC(=O)C3=CC(=CC=C3)OC4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22FN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-fluorophenoxy)-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]phenyl]benzoic acid](/img/structure/B2668796.png)

![N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]acetamide](/img/structure/B2668797.png)

![5-{[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]methyl}-N-(4-fluorophenyl)-1,3,4-thiadiazole-2-carboxamide](/img/structure/B2668798.png)

![3-(4-Methoxyphenyl)-5-{1-[(4-methylphenoxy)acetyl]pyrrolidin-2-yl}-1,2,4-oxadiazole](/img/structure/B2668799.png)

![N-[4,4-Dimethyl-1-(1-methylpyrazol-3-yl)pentyl]but-2-ynamide](/img/structure/B2668800.png)

![5-chloro-N-(2-(dimethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2668802.png)

![2,6-difluoro-N-{[3-(2-naphthyl)-1-phenyl-1H-pyrazol-4-yl]methyl}benzenecarboxamide](/img/structure/B2668807.png)